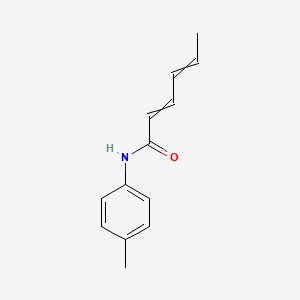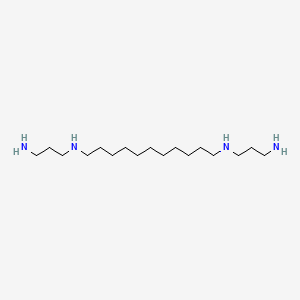
Methyl 2-(3,6-dihydroxy-9H-xanthen-9-YL)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(3,6-dihydroxy-9H-xanthen-9-YL)benzoate is a chemical compound with the molecular formula C21H16O5. It is a derivative of xanthene, a yellow organic heterocyclic compound. This compound is known for its unique structure, which includes a xanthene core substituted with hydroxy groups and a benzoate ester. It has a molecular weight of 348.35 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3,6-dihydroxy-9H-xanthen-9-YL)benzoate typically involves the reaction of fluorescein with methanol in the presence of sulfuric acid. The reaction mixture is refluxed for several hours, followed by the removal of excess alcohol and cooling. The residue is then poured into water and separated .
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3,6-dihydroxy-9H-xanthen-9-YL)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The xanthene core can be reduced under specific conditions.
Substitution: The hydroxy groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced xanthene derivatives.
Substitution: Ether or ester derivatives.
Scientific Research Applications
Methyl 2-(3,6-dihydroxy-9H-xanthen-9-YL)benzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various xanthene derivatives.
Biology: Employed in fluorescence microscopy and as a fluorescent probe.
Medicine: Investigated for its potential anti-cancer properties and as a diagnostic tool.
Mechanism of Action
The mechanism of action of methyl 2-(3,6-dihydroxy-9H-xanthen-9-YL)benzoate involves its interaction with cellular components. The compound’s hydroxy groups can form hydrogen bonds with proteins and nucleic acids, affecting their function. Additionally, its fluorescent properties allow it to be used as a probe to study cellular processes .
Comparison with Similar Compounds
Similar Compounds
Dihydrorhodamine 123: A similar compound with the molecular formula C21H18N2O3, used as a fluorescent probe.
Methyl 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoate: Another xanthene derivative with similar properties.
Uniqueness
Methyl 2-(3,6-dihydroxy-9H-xanthen-9-YL)benzoate is unique due to its specific substitution pattern on the xanthene core, which imparts distinct chemical and physical properties. Its dual hydroxy groups enhance its reactivity and fluorescence, making it valuable in various applications .
Properties
CAS No. |
136205-88-4 |
|---|---|
Molecular Formula |
C21H16O5 |
Molecular Weight |
348.3 g/mol |
IUPAC Name |
methyl 2-(3,6-dihydroxy-9H-xanthen-9-yl)benzoate |
InChI |
InChI=1S/C21H16O5/c1-25-21(24)15-5-3-2-4-14(15)20-16-8-6-12(22)10-18(16)26-19-11-13(23)7-9-17(19)20/h2-11,20,22-23H,1H3 |
InChI Key |
XKCJYOACZDHRBU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2C3=C(C=C(C=C3)O)OC4=C2C=CC(=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Cyclopentene-1-carboxylic acid, 2-[(2-phenylethyl)amino]-, ethyl ester](/img/structure/B14281578.png)
![Bis[(benzyloxy)methyl] naphthalene-2,6-dicarboxylate](/img/structure/B14281582.png)



![Bis[4-(ethenyloxy)butyl] pentanedioate](/img/structure/B14281622.png)
![N'-hydroxy-1-azabicyclo[2.2.2]octane-3-carboximidamide](/img/structure/B14281626.png)
![2,3,5,6-Tetrachloro-4-[(furan-2-yl)methoxy]phenol](/img/structure/B14281629.png)





![2-(Ethylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B14281667.png)
